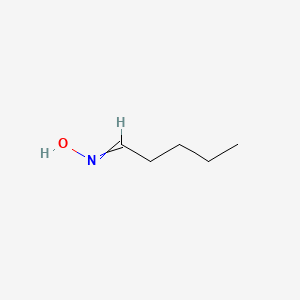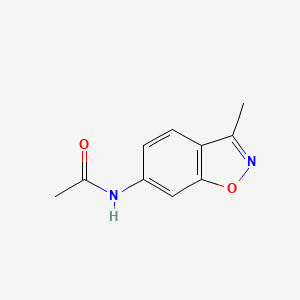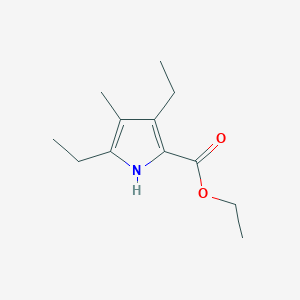![molecular formula C27H28Br2N4O2S B8531109 N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B8531109.png)
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide
概要
説明
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, bromine atoms, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps, including the formation of the thienopyrimidine core, bromination, and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Functionalization: Attachment of benzyl, propyl, and dimethylaminoethyl groups through various organic reactions, including alkylation and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Brominated Aromatics: Compounds containing bromine atoms attached to aromatic rings.
Amides: Compounds with similar amide functional groups.
Uniqueness
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C27H28Br2N4O2S |
|---|---|
分子量 |
632.4 g/mol |
IUPAC名 |
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C27H28Br2N4O2S/c1-4-22(32(15-14-31(2)3)26(34)19-10-12-20(28)13-11-19)24-30-25-21(16-23(29)36-25)27(35)33(24)17-18-8-6-5-7-9-18/h5-13,16,22H,4,14-15,17H2,1-3H3 |
InChIキー |
CQDXPGYBLOZZNZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC2=C(C=C(S2)Br)C(=O)N1CC3=CC=CC=C3)N(CCN(C)C)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethylamino)-2-butynyl]-2-imidazolidinone](/img/structure/B8531068.png)
![(6R-trans)-3-Ethenyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B8531075.png)









